molecular formula C9H6Cl2N2 B12931599 2-(Dichloromethyl)quinoxaline

2-(Dichloromethyl)quinoxaline

Cat. No.: B12931599
M. Wt: 213.06 g/mol
InChI Key: ZPYQXWRJQZRBRP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate-1 (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram quantities and the catalyst is recyclable. Other methods include the use of molecular iodine, cerium ammonium nitrate, and microwave irradiation .

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs transition-metal-free catalysis to ensure eco-friendly and cost-effective processes. Methods such as grinding, microwave, and ball mill techniques have been developed to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)quinoxaline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(Dichloromethyl)quinoxaline can be compared with other quinoxaline derivatives such as:

Uniqueness

This compound is unique due to its dichloromethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2-(dichloromethyl)quinoxaline

InChI

InChI=1S/C9H6Cl2N2/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,9H

InChI Key

ZPYQXWRJQZRBRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(Cl)Cl

Origin of Product

United States

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